E6 berbamine

Calmodulin Antagonism Myosin Light Chain Kinase Smooth Muscle Biology

E6 berbamine (berbamine p-nitrobenzoate; CAS 114784-59-7) is the definitive, chemically defined calmodulin (CaM) antagonist for reproducible signaling research. With an MLCK Ki of 0.95 µM (4.25-fold more potent than trifluoperazine) and PDE1A IC50 of 0.53 µM (5.3-fold above TFP; >50-fold above W-7), its non-interchangeable pharmacological fingerprint ensures experimental consistency. Essential for imatinib-resistant CML studies (K562 IC50 = 2.13 µM). Available ≥98% purity for demanding oncology and Ca²⁺/cAMP pathway applications.

Molecular Formula C44H43N3O9
Molecular Weight 757.8 g/mol
Cat. No. B1662680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE6 berbamine
Synonyms3,4,4aS,5,16aR,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2’,3’:17,18][1,11]​dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol-4-nitrobenzoate
Molecular FormulaC44H43N3O9
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
InChIInChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
InChIKeyPUAVTDKYTXNVBU-OIDHKYIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

E6 Berbamine (Berbamine p-Nitrobenzoate): A Potent, Quantifiable Calmodulin Antagonist for Oncology and Neurovascular Research


E6 berbamine (CAS 114784-59-7; synonyms: berbamine p-nitrobenzoate) is a semi-synthetic bisbenzylisoquinoline alkaloid derivative of the natural product berbamine [1]. It is chemically defined as the 4-nitrobenzoate ester of berbamine (C₄₄H₄₃N₃O₉, MW 757.83) [2]. As a well-characterized, cell-permeable calmodulin (CaM) antagonist, E6 berbamine has been established as a key probe for interrogating Ca²⁺/CaM-dependent signaling pathways. Its utility is underpinned by its defined mechanism of action, wherein it binds directly to CaM and prevents the activation of downstream effector enzymes, most notably myosin light chain kinase (MLCK) and phosphodiesterase 1A (PDE1A) [REFS-1, REFS-3].

Why Substituting E6 Berbamine with Other Calmodulin Antagonists Can Compromise Experimental Reproducibility


The calmodulin (CaM) antagonist landscape is populated by compounds with highly disparate potencies, target engagement profiles, and off-target liabilities. Generic substitution of E6 berbamine with other CaM inhibitors (e.g., Trifluoperazine/TFP, W-7, Calmidazolium) or even the parent natural product (berbamine) introduces significant experimental variability due to their differing inhibitory constants (Ki/IC₅₀) across key CaM-dependent enzymes. For instance, E6 berbamine exhibits a Ki for MLCK that is orders of magnitude lower than W-7, and its potency profile across MLCK and PDE1A is distinct from that of TFP [1]. This variance in pharmacological fingerprints means that simply using an in-class CaM inhibitor is not sufficient to guarantee the same biological outcome. For experiments demanding a specific, well-characterized inhibition profile—particularly those involving cross-validation with historical datasets or the study of specific leukemic cell lines—E6 berbamine represents a chemically defined, quantifiable tool whose performance characteristics are non-interchangeable with other agents [2].

Quantitative Differentiation of E6 Berbamine: A Procurement-Focused Evidence Guide


E6 Berbamine Exhibits 4.25-fold Greater Potency than TFP in MLCK Inhibition

In a direct comparative study of four berbamine derivatives against the canonical CaM antagonist trifluoperazine (TFP), E6 berbamine demonstrated significantly superior inhibition of CaM-dependent MLCK activity. The IC₅₀ for E6 berbamine was measured at 8 μM, compared to 34 μM for TFP in the same assay system [1].

Calmodulin Antagonism Myosin Light Chain Kinase Smooth Muscle Biology

E6 Berbamine's PDE1A Inhibition is 5.3-fold More Potent than TFP and 18.5-fold More Potent than W-7

E6 berbamine demonstrates a distinct potency advantage over other CaM antagonists in inhibiting phosphodiesterase 1A (PDE1A). In a direct comparative study, its IC₅₀ of 0.53 μM was significantly lower than TFP (2.8 μM) [1]. Cross-study comparison with literature values for another common CaM antagonist, W-7 (IC₅₀ = 28 μM), reveals an even more pronounced difference .

Phosphodiesterase 1A cAMP/cGMP Signaling Calmodulin Antagonism

E6 Berbamine is 4.2-fold More Potent than Parent Berbamine Against Imatinib-Resistant K562 Leukemia Cells

The semi-synthetic derivative E6 berbamine shows a marked improvement in anti-leukemic potency compared to its parent natural product, berbamine. In K562 cells, a model for imatinib-resistant chronic myeloid leukemia (CML) expressing p210Bcr/Abl and MDR1, E6 berbamine achieved an IC₅₀ of 2.13 μM after 48 hours, whereas the parent compound berbamine exhibited a significantly higher IC₅₀ of 8.9 μM in a comparable cellular context [REFS-1, REFS-2].

Chronic Myeloid Leukemia Imatinib Resistance Bcr-Abl MDR1

E6 Berbamine Inhibits P-Glycoprotein at 10 µM, a Functional Profile Distinct from Other Bisbenzylisoquinoline Alkaloids

E6 berbamine has a specific functional interaction with P-glycoprotein (P-gp), an efflux transporter critical for blood-brain barrier (BBB) integrity and multidrug resistance. In purified primary cultured rat brain microvessel endothelial cells (RBMECs), E6 berbamine at a concentration of 10 µM is reported to inhibit P-gp activity . This profile is noteworthy within the class of bisbenzylisoquinoline alkaloids, as a comparative structure-activity relationship (SAR) study found that tetrandrine, fangchinoline, and cepharanthine are stronger P-gp inhibitors than berbamine or isotetrandrine [1].

Blood-Brain Barrier P-glycoprotein Multidrug Resistance Endothelial Cells

High-Impact Application Scenarios for E6 Berbamine in Research and Development


Calmodulin-Dependent Signaling Studies in Smooth Muscle and Cytoskeletal Dynamics

E6 berbamine is an ideal chemical probe for dissecting CaM-dependent MLCK activity due to its well-defined and potent inhibition (IC₅₀ = 8 μM, Ki = 0.95 μM) [1]. Its 4.25-fold greater potency over TFP [2] allows for more robust inhibition of MLCK at lower concentrations, minimizing the confounding off-target effects (e.g., dopamine D2 receptor antagonism) associated with TFP. This makes it a valuable tool for studies on smooth muscle contraction, cell motility, and cytoskeletal reorganization.

Investigating cAMP/cGMP Signaling Crosstalk in Oncology Models

The selective and potent inhibition of PDE1A (IC₅₀ = 0.53 μM) by E6 berbamine [2] makes it a superior choice for research into the role of Ca²⁺/CaM in regulating cyclic nucleotide (cAMP/cGMP) signaling in cancer. Its 5.3-fold greater potency than TFP and >50-fold greater potency than W-7 enables clear discrimination of PDE1A-mediated effects in functional assays. Researchers studying the interplay between Ca²⁺ signaling and cAMP pathways in cell proliferation and apoptosis should prioritize E6 berbamine over less potent or less specific CaM antagonists.

Imatinib-Resistant Chronic Myeloid Leukemia (CML) Drug Discovery

E6 berbamine is a critical tool compound for oncology programs focused on overcoming imatinib resistance in CML. Its demonstrable anti-leukemic activity in K562 cells (IC₅₀ = 2.13 μM) [3], representing a 4.2-fold potency improvement over the parent natural product berbamine , positions it as a key reference molecule. It can be used as a positive control in high-throughput screens for novel Bcr-Abl or MDR1 inhibitors and as a benchmark for assessing the potency of new chemical entities in imatinib-resistant models.

Blood-Brain Barrier Transport and Multidrug Resistance Modulation Studies

For studies requiring moderate modulation of the blood-brain barrier efflux transporter P-glycoprotein (P-gp), E6 berbamine provides a distinct, quantifiable tool. Its ability to inhibit P-gp activity in primary brain endothelial cells at 10 µM offers a specific point of intervention for investigating drug delivery to the CNS. Its position in the potency hierarchy of bisbenzylisoquinoline alkaloids [4] makes it useful as a comparator to elucidate the structural determinants of P-gp interaction and for studying scenarios where complete ablation of P-gp function is undesirable.

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